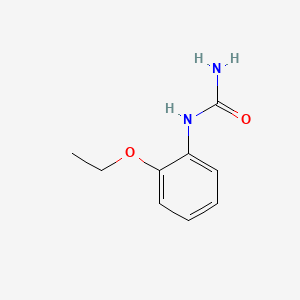

(2-Ethoxyphenyl)urea

Vue d'ensemble

Description

“(2-Ethoxyphenyl)urea” is a chemical compound with the molecular formula C9H12N2O2 . It is a urea derivative, which is a class of compounds that have been found to have various bioactive properties .

Synthesis Analysis

The synthesis of urea derivatives like “(2-Ethoxyphenyl)urea” has been a topic of research. For instance, a study discusses the electrocatalytic synthesis of urea from carbon dioxide and nitrate via alternating Cu–W bimetallic C–N coupling sites . Another study presents the direct electrosynthesis of urea from carbon dioxide and nitric oxide .Molecular Structure Analysis

The molecular structure of “(2-Ethoxyphenyl)urea” consists of a carbonyl group (C=O) attached to two amine groups (NH2), with an ethoxyphenyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

“(2-Ethoxyphenyl)urea” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Urea Electrooxidation

Urea electrooxidation is a green and controllable treatment strategy . This technology is an important means to remove urea pollutants, which has the dual significance of environmental protection and clean energy production . The kinetics of urea oxidation is slow, so it is urgent to develop efficient catalysts for urea electrooxidation .

Hydrogen Production

Urea is an organic substance containing the elements carbon, nitrogen, oxygen, and hydrogen, and is considered to be a hydrogen-rich chemical fuel . Urea can be electrolyzed to produce hydrogen for energy storage . This makes urea a promising hydrogen carrier .

Fuel Cells

Urea sources are abundant from human urine, urea-containing wastewater, and industrial urea, thus becoming an attractive option as anodic fuel for the application in direct urea fuel cells . The development of anodic electro-catalysts is of great significance for improving the electrochemical performance of both direct urea fuel cells and urea electrolysis cells .

Urea/Urine Wastewater Remediation

Urea electrooxidation technology can be applied in the field of urea/urine wastewater remediation . This is a sustainable alternative to harsh industrial processes .

IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism and is an important immunotherapeutic target for the treatment of cancer . Phenyl urea derivatives can be designed and synthesized as potential IDO1 inhibitors .

Electrocatalytic Urea Synthesis

Electrocatalytic urea synthesis through N2 + CO2 coreduction and C–N coupling is a promising and sustainable alternative to harsh industrial processes . This mechanism circumvents the challenging step of N≡N bond breaking and selective CO2 to CO reduction .

Mécanisme D'action

Target of Action

It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Urea derivatives typically interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .

Biochemical Pathways

Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

It’s worth noting that urea derivatives can have a wide range of biological activities, depending on their specific chemical structure and the nature of their interaction with their targets .

Action Environment

The action, efficacy, and stability of (2-Ethoxyphenyl)urea can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Orientations Futures

The future directions in the field of urea synthesis, including “(2-Ethoxyphenyl)urea”, involve improving the efficiency and sustainability of the synthesis process. Electrocatalytic urea synthesis is an emerging alternative technology to the traditional energy-intensive industrial urea synthesis protocol . This field is expected to see more research and development in the future .

Propriétés

IUPAC Name |

(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYRQNLQSOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163863 | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxyphenyl)urea | |

CAS RN |

148-70-9 | |

| Record name | N-(2-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (o-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

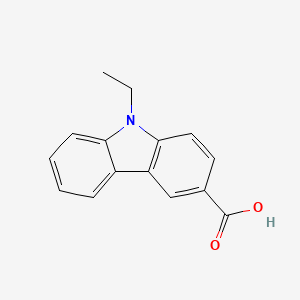

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

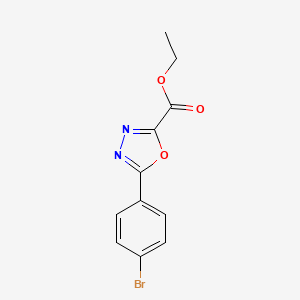

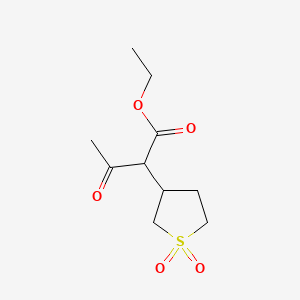

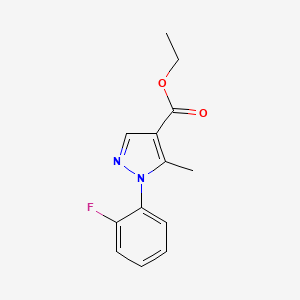

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)